![molecular formula C12H11FN2O B2713207 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine CAS No. 2198265-94-8](/img/structure/B2713207.png)

5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

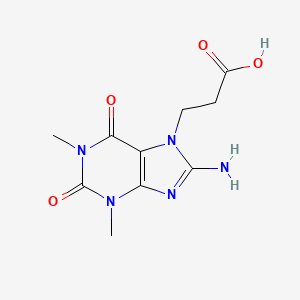

Synthesis and Potential Applications in PET Imaging

One significant application of pyrimidine analogs in scientific research involves the development of novel compounds for Positron Emission Tomography (PET) imaging. For example, the synthesis of a pyrimidine analog, 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), demonstrates the potential of fluoro-pyrimidine derivatives in the field of diagnostic imaging and cancer research. This process highlights the compound's utility in synthesizing radiotracers for PET, providing a pathway for exploring the metabolic and proliferative activities of various cancers in vivo (Alauddin, Balatoni, & Gelovani, 2005).

Antiviral Research

Another area of application for fluoro-substituted pyrimidines is in the development of antiviral agents. Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals these compounds' potential in inhibiting retrovirus replication. This work is particularly relevant for creating therapies against viruses such as the human immunodeficiency virus (HIV), showcasing the utility of fluoro-pyrimidine derivatives in developing antiretroviral drugs with minimal toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Larvicidal Activity and Potential in Pest Control

Further illustrating the versatility of fluoro-pyrimidine derivatives, a study on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives revealed significant larvicidal activity. These compounds were effective against third instar larvae, suggesting potential applications in pest control and the development of new insecticides. This research demonstrates the broader impact of fluoro-pyrimidine derivatives beyond their traditional roles in pharmaceuticals, highlighting their utility in agricultural and environmental sciences (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Antitumor Activity and Cancer Therapy

The exploration of fluoro-pyrimidine derivatives extends into cancer therapy, where compounds like 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil have been synthesized with the aim of developing safer and more effective anticancer drugs. These derivatives aim to leverage the antitumor properties of 5-fluorouracil with fewer side effects, indicating the ongoing importance of fluoro-pyrimidine analogs in oncology research (Rosowsky, Kim, & Wick, 1981).

Propiedades

IUPAC Name |

5-fluoro-2-[(2-methylphenyl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-9-4-2-3-5-10(9)8-16-12-14-6-11(13)7-15-12/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXMAKNCPMVCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)

![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)

![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)